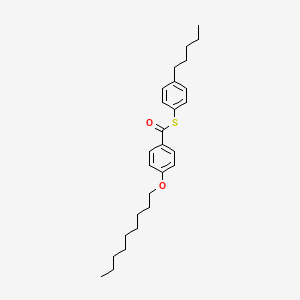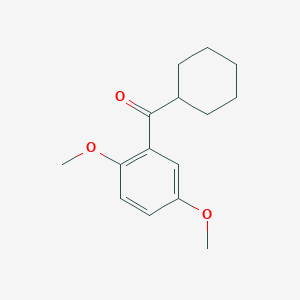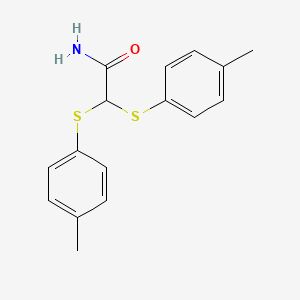
Acetamide, 2,2-bis(p-tolylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2-bis(p-tolylthio)-: is an organic compound with the molecular formula C16H17NOS2 It is a derivative of acetamide, where two p-tolylthio groups are attached to the acetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-bis(p-tolylthio)- typically involves the reaction of acetamide with p-tolylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction. The process can be summarized as follows:
Reactants: Acetamide and p-tolylthiol.
Catalyst: Commonly used catalysts include acids or bases to promote the reaction.
Solvent: Ethanol or acetonitrile.
Temperature: Elevated temperatures, typically around 70-100°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-bis(p-tolylthio)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, 2,2-bis(p-tolylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the p-tolylthio groups.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, 2,2-bis(p-tolylthio)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of p-tolylthio groups on biological systems. It may serve as a model compound to investigate the interactions of similar structures with enzymes and other biomolecules.
Medicine: While specific medical applications of Acetamide, 2,2-bis(p-tolylthio)- are not well-documented, its derivatives may have potential as therapeutic agents. Research into its biological activity could lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2-bis(p-tolylthio)- involves its interaction with molecular targets through its p-tolylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Acetamide: The parent compound, with a simpler structure and different chemical properties.
N,N-Dimethylacetamide (DMA): A related compound with different functional groups, widely used as a solvent.
Bis(p-tolylthio)ethane: A structurally similar compound with two p-tolylthio groups attached to an ethane backbone.
Uniqueness: Acetamide, 2,2-bis(p-tolylthio)- is unique due to the presence of two p-tolylthio groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
73664-35-4 |
|---|---|
Molekularformel |
C16H17NOS2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2,2-bis[(4-methylphenyl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17NOS2/c1-11-3-7-13(8-4-11)19-16(15(17)18)20-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H2,17,18) |
InChI-Schlüssel |
KELLHNUIOFYNJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(C(=O)N)SC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
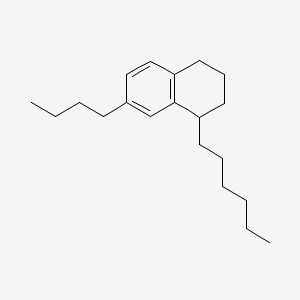
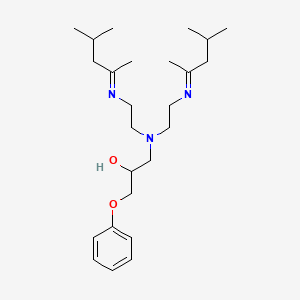
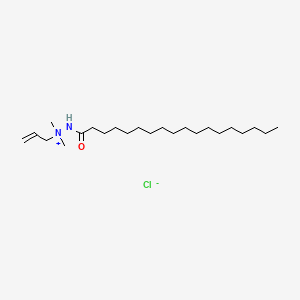

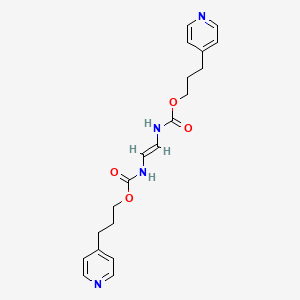
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
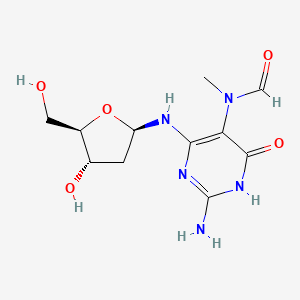
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
